gamma-Hydroxy-delta-((2-(2-(4-(methoxymethoxy)-1-piperidinyl)-2-oxo-1-(phenylmethyl)ethoxy)-1-oxohexyl)amino)-alpha-(1-methylethyl)-N-(3-(4-morpholinyl)propyl)cyclohexanehexanamide
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Overview
Description
A 74273 is a nonpeptidic and renin inhibitor. It may be used to treat cardiovascular diseases due to renin inhibition.
Scientific Research Applications
In Vivo Radioligand for Acetylcholinesterase
Gamma-Hydroxy-Delta-Amino-Cyclohexanehexanamide derivatives, such as 6-methoxy-3-[2-[1-(phenylmethyl)-4-piperidinyl]ethyl]-1,2-benzisoxazole, have been studied for their potential as in vivo radioligands for acetylcholinesterase (AChE) inhibitors. These compounds demonstrate good blood-brain permeability, although their uniform regional brain distribution limits their effectiveness for in vivo imaging studies of AChE in the mammalian brain (Brown-Proctor, Snyder, Sherman, & Kilbourn, 1999).
Potential Selective Antagonists of Neuroexcitatory Amino Acids
Derivatives such as the bicyclic lactones derived from kainic acid have been designed and synthesized as potential selective antagonists of neuroexcitatory amino acids. These compounds show promising inhibition of Na+ fluxes induced by neuroexcitants like kainic acid and N-methyl-D-aspartic acid, suggesting potential therapeutic applications in neurology (Goldberg, Luini, & Teichberg, 1983).
Leukotriene A4 Hydrolase Inhibitors
Gamma-Hydroxy-Delta-Amino-Cyclohexanehexanamide analogs have been identified as potent leukotriene A4 hydrolase inhibitors. This enzyme is a key target for pharmacological intervention in diseases like inflammatory bowel disease, psoriasis, rheumatoid arthritis, and asthma. Studies have led to the identification of clinical candidates such as SC-57461A, demonstrating the potential of these compounds in treating inflammatory conditions (Penning et al., 2002).
Synthesis of Potent Analgesics
Compounds like methyl 4-[N-(1-oxopropyl)-N-phenylamino]-1-(2-phenylethyl)-4-piperidinecarboxylate have been synthesized as part of the study on gamma-Hydroxy-Delta-Amino-Cyclohexanehexanamide derivatives. These studies focus on achieving suitable substitutions on nitrogen atoms to create extremely potent analgesics, indicating the potential of these compounds in pain management (Van Daele et al., 1976).
Topical Drug Delivery Prodrugs
Research into morpholinyl- and methylpiperazinylacyloxyalkyl esters of certain acids has been conducted to evaluate their potential as prodrugs for topical drug delivery. These studies demonstrate that the appropriate combination of aqueous solubility, lipophilicity, and fast enzymatic hydrolysis can lead to improved topical delivery, highlighting the versatility of gamma-Hydroxy-Delta-Amino-Cyclohexanehexanamide derivatives in drug delivery systems (Rautio et al., 2000).
properties
CAS RN |
130316-95-9 |
---|---|
Product Name |
gamma-Hydroxy-delta-((2-(2-(4-(methoxymethoxy)-1-piperidinyl)-2-oxo-1-(phenylmethyl)ethoxy)-1-oxohexyl)amino)-alpha-(1-methylethyl)-N-(3-(4-morpholinyl)propyl)cyclohexanehexanamide |
Molecular Formula |
C44H74N4O8 |
Molecular Weight |
787.1 g/mol |
IUPAC Name |
6-cyclohexyl-4-hydroxy-5-[[(2S)-2-[(2S)-1-[4-(methoxymethoxy)piperidin-1-yl]-1-oxo-3-phenylpropan-2-yl]oxyhexanoyl]amino]-N-(3-morpholin-4-ylpropyl)-2-propan-2-ylhexanamide |
InChI |
InChI=1S/C44H74N4O8/c1-5-6-18-40(56-41(30-35-16-11-8-12-17-35)44(52)48-23-19-36(20-24-48)55-32-53-4)43(51)46-38(29-34-14-9-7-10-15-34)39(49)31-37(33(2)3)42(50)45-21-13-22-47-25-27-54-28-26-47/h8,11-12,16-17,33-34,36-41,49H,5-7,9-10,13-15,18-32H2,1-4H3,(H,45,50)(H,46,51)/t37?,38?,39?,40-,41-/m0/s1 |
InChI Key |
NVMVSIUABPBQIL-UOKFUGOKSA-N |
Isomeric SMILES |
CCCC[C@@H](C(=O)NC(CC1CCCCC1)C(CC(C(C)C)C(=O)NCCCN2CCOCC2)O)O[C@@H](CC3=CC=CC=C3)C(=O)N4CCC(CC4)OCOC |
SMILES |
CCCCC(C(=O)NC(CC1CCCCC1)C(CC(C(C)C)C(=O)NCCCN2CCOCC2)O)OC(CC3=CC=CC=C3)C(=O)N4CCC(CC4)OCOC |
Canonical SMILES |
CCCCC(C(=O)NC(CC1CCCCC1)C(CC(C(C)C)C(=O)NCCCN2CCOCC2)O)OC(CC3=CC=CC=C3)C(=O)N4CCC(CC4)OCOC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
A 74273 A-74273 A74273 gamma-hydroxy-delta-((2-(2-(4-(methoxymethoxy)-1-piperidinyl)-2-oxo-1-(phenylmethyl)ethoxy)-1-oxohexyl)amino)-alpha-(1-methylethyl)-N-(3-(4-morpholinyl)propyl)cyclohexanehexanamide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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